tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-6-24-15-10-14(20-16(21-15)26-5)22-9-7-8-13(12-22)11-19-17(23)25-18(2,3)4/h10,13H,6-9,11-12H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUETVXPNKZGUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCCC(C2)CNC(=O)OC(C)(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate is a synthetic organic compound with the CAS number 1353958-12-9. It is characterized by its complex molecular structure, which includes a tert-butyl group, ethoxy group, methylthio group, pyrimidinyl group, and piperidinyl group. This compound has garnered interest in various scientific fields, particularly in biology and medicinal chemistry, due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H30N4O3S |
| Molecular Weight | 382.52 g/mol |
| Purity | Not specified |
| Storage Conditions | Sealed in dry, 2-8°C |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it could potentially act as an inhibitor or modulator in different biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the pyrimidine and piperidine classes. For instance, compounds with structural similarities have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. These findings suggest that this compound may exhibit similar properties.
Case Study: Inhibition of Cancer Cell Growth
A study focused on the evaluation of compounds similar to this compound found that certain derivatives exhibited significant inhibition of microtubule assembly at concentrations around 20 μM. This activity was linked to their potential as microtubule-destabilizing agents, which are crucial for cancer therapy due to their role in disrupting cell division .
Enzyme Interaction Studies
The compound's interaction with specific enzymes has been a subject of investigation. For example, its potential inhibition of dihydroorotate dehydrogenase (DHODH) was assessed through various in vitro assays. The results indicated that similar compounds were more effective than known inhibitors like brequinar and teriflunomide, suggesting a promising avenue for further research on this compound's biological activity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-butyl (1-(6-chloro-pyrimidin derivative)) | Anticancer properties reported |
| tert-butyl (1-(5-methyl-pyrazole derivative)) | Inhibitory effects on cancer cell growth |
| tert-butyl (1-(6-methoxy-pyrimidin derivative)) | Potential DHODH inhibition |
These comparisons reveal that while structurally similar compounds exhibit varying degrees of biological activity, the unique features of this compound may confer distinct advantages in specific therapeutic contexts.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
- CAS No.: 1353944-34-9
- Molecular Formula : C₁₈H₃₀N₄O₃S
- Molecular Weight : 394.52 g/mol
- Key Features :
- Pyrimidine core with ethoxy (C₂H₅O) at position 6 and methylthio (SCH₃) at position 2.
- Piperidine ring substituted at position 1 with the pyrimidine moiety and at position 3 with a methylcarbamate group.
- Tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthesis .
This compound is cataloged as a sulfur-containing intermediate with 95% purity, typically used in medicinal chemistry for constructing complex molecules via nucleophilic substitution or cross-coupling reactions .
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring’s substituents significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis:
*Estimated based on molecular formula.
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Ethoxy (electron-donating) deactivates the pyrimidine ring less than fluorine (electron-withdrawing), altering reactivity in cross-couplings .
- Steric Effects : Ethoxy’s larger size compared to methoxy may hinder sterically demanding reactions.
- Functional Group Stability : Methylthio (SCH₃) is more stable toward oxidation than thiol (-SH) but less than sulfone (SO₂CH₃) .
Modifications on the Piperidine Ring and Carbamate Group
Key Observations :
- Carbamate Stability : Tert-butyl carbamates are stable under basic conditions but cleaved under acidic (e.g., HCl/MeOH) or catalytic hydrogenation conditions .
- Piperidine vs. Cyclohexane Scaffolds : Piperidine offers conformational rigidity, while cyclohexane derivatives () provide stereochemical diversity .
Q & A
Q. Critical Conditions :
- Temperature : Excess heat may degrade the Boc group; maintain ≤80°C.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require rigorous drying.
- Monitoring : Thin-layer chromatography (TLC, Rf ~0.4 in 3:1 hexane/EtOAc) ensures reaction completion .
Basic: Which spectroscopic methods are most effective for structural confirmation?
Methodological Answer:
A combination of ¹H/¹³C NMR , HRMS , and IR spectroscopy is essential:
- ¹H NMR : Look for characteristic signals:
- tert-Butyl group: Singlet at δ 1.36 ppm (9H) .
- Piperidine protons: Multiplets between δ 1.4–3.5 ppm.
- Ethoxy group: Triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.0 ppm (CH₂) .
- HRMS : Confirm molecular ion ([M+H]⁺) matching C₁₇H₂₈N₄O₃S (calc. 368.18).
- IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Validation : Compare data with structurally analogous compounds (e.g., tert-butyl pyrimidine carbamates) to resolve ambiguities .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: How can researchers optimize reaction yields in multi-step syntheses?
Methodological Answer:
Use a Design of Experiments (DoE) approach to test variables:
Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) for coupling efficiency.
Catalyst Optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura couplings .
Temperature Gradients : Evaluate 60°C vs. 80°C for Boc protection stability .
Example : In a pyrimidine coupling step, switching from DMF to THF increased yield from 65% to 82% by reducing side reactions .
Advanced: How should discrepancies in NMR data between batches be resolved?
Methodological Answer:
Repeat Analysis : Ensure consistent sample preparation (deuterated solvent purity, concentration).
2D NMR Techniques : Use HSQC or COSY to assign overlapping signals (e.g., piperidine CH₂ vs. ethoxy CH₂) .
Spiking Experiments : Add a known pure reference standard to identify impurities .
Case Study : A batch with δ 4.1 ppm (expected ethoxy CH₂) showed a split peak; HSQC revealed residual DMF solvent (δ 2.7–3.0 ppm), resolved by extended vacuum drying .
Advanced: What strategies enhance bioactivity via structural modifications?
Methodological Answer:
Focus on Structure-Activity Relationship (SAR) studies:
Pyrimidine Modifications :
- Replace methylthio (-SMe) with sulfoxide (-SOCH₃) to improve solubility .
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at position 2 to enhance receptor binding .
Piperidine Substitutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
